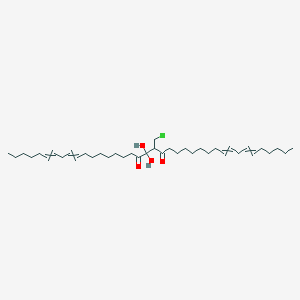
N-Ethyl-2-hydroxysuccinimide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-hydroxysuccinimide-d5 is a deuterated derivative of N-Ethyl-2-hydroxysuccinimide. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound has a molecular formula of C₆H₄D₅NO₃ and a molecular weight of 148.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-hydroxysuccinimide-d5 can be synthesized through the reaction of N-Ethyl-2-hydroxysuccinimide with deuterated reagents. The process typically involves the use of deuterated ethylamine and deuterated succinic anhydride under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-hydroxysuccinimide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .
Scientific Research Applications
N-Ethyl-2-hydroxysuccinimide-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in the study of enzyme kinetics and protein labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to trace metabolic pathways.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of N-Ethyl-2-hydroxysuccinimide-d5 involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to the formation of stable conjugates. This property makes it useful in bioconjugation techniques and protein labeling .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: A widely used reagent in bioconjugation and peptide synthesis.
N-Hydroxysulfosuccinimide: A water-soluble analog of N-Hydroxysuccinimide used in similar applications.
N-Hydroxysuccinimide-acrylamide ester: Used in the preparation of polyacrylamide gels for studying cell-extracellular matrix interactions.
Uniqueness
N-Ethyl-2-hydroxysuccinimide-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. The incorporation of deuterium atoms makes it particularly valuable in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy .
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3/i1D3,2D2 |
InChI Key |
PLQFPWUYWKWMJU-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)O |
Canonical SMILES |
CCN1C(=O)CC(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)











![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
